

# spectroscopic data of methyl crotonate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl crotonate

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## An In-depth Technical Guide on the Spectroscopic Data of Methyl Crotonate

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl crotonate**, a valuable resource for researchers, scientists, and professionals in drug development. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents it in clear tabular formats, and outlines the experimental protocols for data acquisition.

## Spectroscopic Data of Methyl Crotonate

The structural elucidation and confirmation of **methyl crotonate**, an unsaturated ester with the chemical formula  $C_5H_8O_2$ , are routinely achieved through a combination of spectroscopic methods.<sup>[1][2]</sup> The following sections summarize the key spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectroscopic Data

The proton NMR spectrum of **methyl crotonate** exhibits characteristic signals for the vinylic and methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~1.88	dd	~7.0, ~1.8	CH <sub>3</sub> (vinyllic)
~3.72	s	-	OCH <sub>3</sub> (ester)
~5.85	dq	~15.7, ~1.8	=CH-CO
~6.95	dq	~15.7, ~7.0	=CH-CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR data for methyl crotonate.

### <sup>13</sup>C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~17.9	CH <sub>3</sub> (vinyllic)
~51.4	OCH <sub>3</sub> (ester)
~122.5	=CH-CO
~145.0	=CH-CH <sub>3</sub>
~166.5	C=O (ester)

Table 2: <sup>13</sup>C NMR data for methyl crotonate.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-3000	Medium	C-H stretch (sp <sup>3</sup> and sp <sup>2</sup> )
~1725	Strong, Sharp	C=O stretch (α,β-unsaturated ester)
~1658	Medium	C=C stretch (alkene)
~1440	Medium	C-H bend
~1170, 1295	Strong	C-O stretch (ester)
~970	Strong	=C-H bend (trans alkene)

Table 3: Key IR absorption bands for methyl crotonate.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[4\]](#)

m/z Ratio	Relative Intensity	Assignment
100	Moderate	[M] <sup>+</sup> (Molecular Ion)
85	High	[M - CH <sub>3</sub> ] <sup>+</sup>
69	Base Peak	[M - OCH <sub>3</sub> ] <sup>+</sup>
59	Moderate	[COOCH <sub>3</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Electron Ionization (EI) Mass Spectrometry data for methyl crotonate.

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

## NMR Spectroscopy Protocol

- **Sample Preparation:** A solution is prepared by dissolving 10-20 mg of **methyl crotonate** in approximately 0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[5]
- **Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. For  $^1\text{H}$  NMR, data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a greater number of scans is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[6]

## IR Spectroscopy Protocol

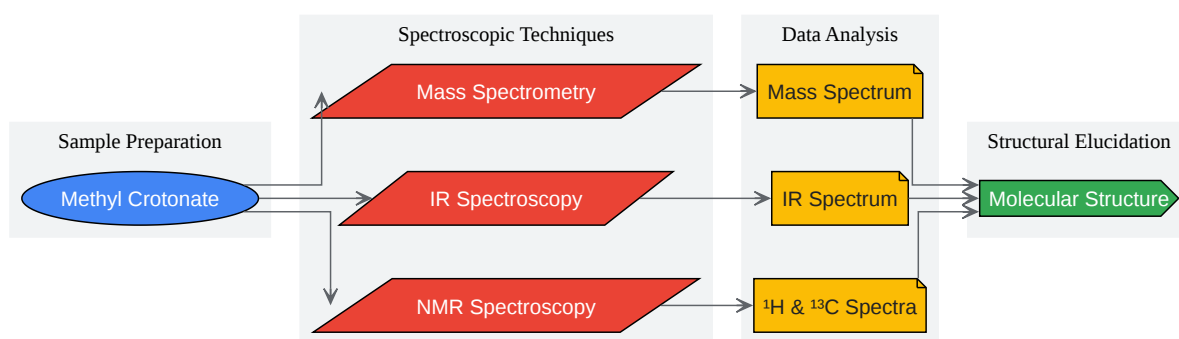
- **Sample Preparation:** As **methyl crotonate** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7] Alternatively, a dilute solution in an IR-transparent solvent like carbon tetrachloride ( $\text{CCl}_4$ ) can be used.[1]
- **Data Acquisition:** The sample is placed in an FT-IR spectrometer. A background spectrum is recorded first, followed by the sample spectrum. The instrument software automatically subtracts the background to provide the spectrum of the compound. The data is collected over the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ).[3]

## Mass Spectrometry Protocol

- **Sample Introduction and Ionization:** **Methyl crotonate** is introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, a process known as Electron Ionization (EI).[8]
- **Mass Analysis and Detection:** The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[4]

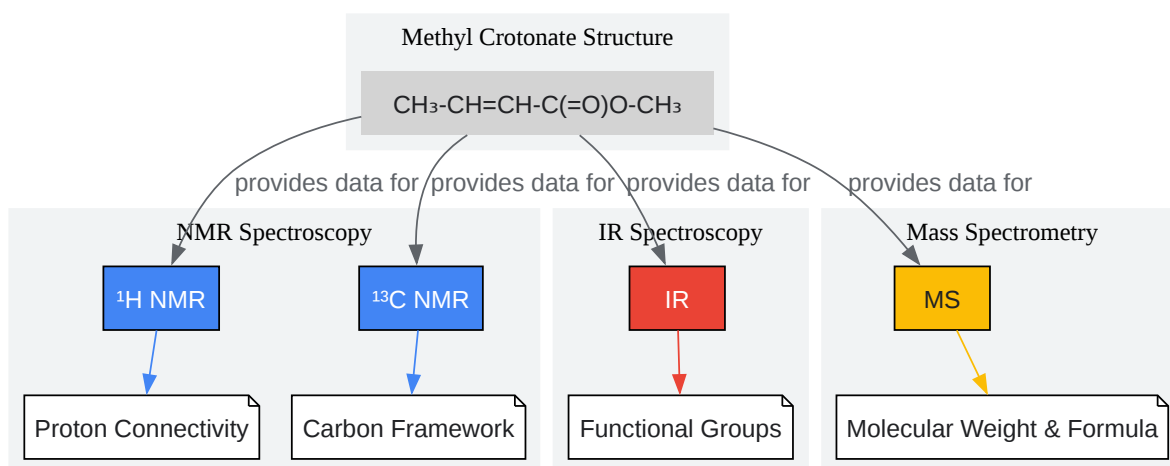
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the data and the molecular structure.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and structural information for **methyl crotonate**.

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- To cite this document: BenchChem. [spectroscopic data of methyl crotonate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153886#spectroscopic-data-of-methyl-crotonate-nmr-ir-ms]

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